molecular formula C3H13NO4Si B12992084 (3-Aminopropyl)silanetriol hydrate

(3-Aminopropyl)silanetriol hydrate

Cat. No.: B12992084
M. Wt: 155.22 g/mol
InChI Key: PDVZMLVVNPPLMM-UHFFFAOYSA-N
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Description

Significance as a Precursor in Silane (B1218182) Coupling Chemistry

The primary significance of (3-aminopropyl)silanetriol (B1200181) lies in its role as a bifunctional coupling agent. researchgate.net This dual reactivity allows it to form robust chemical bonds with both inorganic and organic materials, a critical function in the creation of high-performance composite materials.

The silanetriol portion of the molecule, containing three hydroxyl groups, readily reacts and forms covalent siloxane bonds (Si-O-Si) with the surfaces of inorganic substrates like glass, silica (B1680970), and metal oxides. smolecule.com Simultaneously, the aminopropyl group provides a reactive site that can form covalent bonds or strong intermolecular interactions with a wide array of organic polymers, including epoxies, polyurethanes, and polyamides. researchgate.net

Historical Development and Evolution of Aminosilane (B1250345) Research

The field of aminosilane chemistry has a rich history rooted in the broader development of organosilicon compounds. The quest for methods to form stable silicon-nitrogen (Si-N) bonds has been a long-standing area of research. One of the earliest mentions of a reaction to couple amines and silanes dates back to 1934, when Kraus and Nelson demonstrated the dehydrogenative coupling of triethylsilane and ethylamine (B1201723) using a lithium catalyst. rsc.org

Further significant progress occurred in the mid-20th century. In 1959, Saam and Speier reported the use of chloroplatinic acid as a catalyst for the dehydrogenative coupling of amines with silicon hydrides. rsc.org This was followed by the work of Sommer and Citron in 1967, who showed that palladium on carbon could also effectively catalyze Si-N bond formation. rsc.org

The synthesis and commercialization of specific aminosilane coupling agents marked a major turning point. For instance, (3-Aminopropyl)triethoxysilane (APTES), the direct precursor to APST, was developed in 1989 and remains one of the most widely utilized amino silanes today. researchgate.net More recent research has focused on developing more sustainable and efficient catalytic methods for Si-N bond formation, moving away from traditional processes that use corrosive chlorosilanes toward greener dehydrocoupling catalysis. rsc.org

Contemporary Research Landscape and Scholarly Focus

Modern research on (3-aminopropyl)silanetriol and its precursors is vibrant and expansive, touching upon numerous cutting-edge applications in materials science and biotechnology. The primary focus remains on leveraging its unique surface modification capabilities.

Nanoparticle Functionalization: A significant area of research involves the surface functionalization of nanoparticles. nih.gov Modifying nanoparticles with APST can improve their dispersion and stability in various media, which is critical for applications ranging from drug delivery to nanocomposites. nih.govrsc.org Studies have shown that functionalizing silica nanoparticles with aminosilanes can alter their dissolution behavior, a key factor in designing materials for biomedical and agricultural use. rsc.org

Advanced Composites: Researchers are continuously exploring the use of aminosilanes to enhance the properties of polymer composites. Recent studies have demonstrated that modifying nano-silica fillers with aminosilanes can significantly improve the thermo-mechanical properties of epoxy resins, leading to higher glass transition temperatures and enhanced elastic modulus. researchgate.netmdpi.com These improvements are critical for developing materials for high-stress applications, such as in ultra-high voltage equipment and thermal protection coatings. mdpi.comnih.gov

Biomaterials and Biomedical Devices: In the biomedical field, APST is used to modify the surfaces of materials to improve biocompatibility and promote specific biological interactions. smolecule.com It is widely used to functionalize the surfaces of titanium alloys for orthopedic and dental implants to enhance cell adhesion. nih.govresearchgate.net Furthermore, its ability to act as a linker for immobilizing biomolecules is crucial for the development of biosensors and other diagnostic devices. nih.gov The optimization of APST layers on sensor surfaces, like silicon nitride, is an active area of investigation to enhance sensor sensitivity. nih.gov

Data Tables

Physicochemical Properties of (3-Aminopropyl)silanetriol

PropertyValueSource(s)
Molecular Formula C₃H₁₁NO₃Si epa.gov
Molecular Weight 137.21 g/mol epa.gov
Appearance Colorless to pale yellow liquid smolecule.com
Boiling Point 297.7 ± 42.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 133.8 ± 27.9 °C
Solubility Soluble in water, ethanol, and organic solvents. smolecule.com

Selected Research Findings on Material Enhancement using Aminopropyl-functional Silanes

Material SystemSilane Used (Precursor)Key FindingSource(s)
Epoxy/Nano-SiO₂ Composite N-(2-aminoethyl)-3-aminopropyltrimethoxysilaneGlass transition temperature increased by 40–41 K. researchgate.net
Epoxy/Nano-SiO₂ Composite (3-Aminopropyl)trimethoxysilaneStorage modulus increased by 276 MPa. mdpi.com
Silicone Resin Coating Triamino-functional silane (HD-103)Showed the best synergistic effect on adhesive performance compared to other aminosilanes. nih.gov
Ti-Nb-Hf Alloy (3-aminopropyl)triethoxysilane (APTES)Used for surface biochemical modification to improve cell adhesion for biomedical applications. nih.gov
Silica Nanoparticles (3-aminopropyl)triethoxysilane (APTES)Functionalization enables charge reversal and cargo loading for drug delivery applications. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H13NO4Si

Molecular Weight

155.22 g/mol

IUPAC Name

3-trihydroxysilylpropan-1-amine;hydrate

InChI

InChI=1S/C3H11NO3Si.H2O/c4-2-1-3-8(5,6)7;/h5-7H,1-4H2;1H2

InChI Key

PDVZMLVVNPPLMM-UHFFFAOYSA-N

Canonical SMILES

C(CN)C[Si](O)(O)O.O

Origin of Product

United States

Fundamental Chemical Reactivity in Aqueous and Non Aqueous Media

Hydrolysis Mechanisms and Kinetics of Silanetriol Precursors

The formation of (3-aminopropyl)silanetriol (B1200181) from its alkoxy precursors, like (3-aminopropyl)triethoxysilane (APTES), is a critical first step. This hydrolysis can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis Pathways

R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH

Theoretical studies suggest that the process is facilitated by the formation of hydrogen-bonded complexes involving water, silanol (B1196071), and the acid catalyst, which helps in proton transfer. acs.orgacs.org The rate of this reaction is generally faster than base-catalyzed hydrolysis. gelest.com

Base-Catalyzed Hydrolysis Pathways

Under basic conditions, the hydrolysis mechanism involves the direct attack of a hydroxide (B78521) ion on the silicon atom. tandfonline.comgoogle.com This forms a five-coordinate silicon intermediate, which then expels an alkoxide ion. This process is repeated until all alkoxy groups are substituted by hydroxyl groups. The presence of the amino group in (3-aminopropyl)triethoxysilane can also influence the reaction, potentially acting as an internal catalyst.

pH Dependence of Hydrolysis Rates and Extent

The rate of hydrolysis of alkoxysilanes is highly dependent on the pH of the solution. The reaction is slowest at a neutral pH of around 7 and is significantly accelerated in both acidic and basic conditions. unm.eduresearchgate.netresearchgate.netcfmats.com

Acidic pH (below 7): The hydrolysis rate increases as the pH decreases. researchgate.netresearchgate.net

Basic pH (above 7): The hydrolysis rate also increases as the pH increases. researchgate.netresearchgate.net

The isoelectric point (IEP) of surfaces treated with aminopropylsilane (B1237648) can vary depending on the deposition conditions, but it generally falls in a range that reflects the presence of both amino groups and silanol groups. acs.org

Influence of Solvent Composition on Hydrolytic Behavior

The composition of the solvent significantly impacts the hydrolysis of alkoxysilanes. In mixed solvent systems, such as alcohol-water mixtures, the concentration of water is a key factor. researchgate.netnih.gov The type of alcohol used can also affect the reaction rate. researchgate.net For instance, methoxy (B1213986) silanes tend to hydrolyze faster than ethoxy silanes. researchgate.net While hydrolysis is typically carried out in aqueous or aqueous-organic solutions, it can also occur in non-aqueous environments with a trace amount of water. nih.gov The choice of solvent can also influence the structure and stability of the resulting silane (B1218182) layers. acs.orgnih.gov

Equilibrium Considerations in Silanol Formation

The hydrolysis of alkoxysilanes to form silanols is a reversible reaction. gelest.commdpi.com This means that the silanol can react with alcohol to reform the alkoxysilane. The position of the equilibrium is influenced by factors such as the concentration of water and alcohol, as well as the temperature and pH. unm.edu While often considered to proceed to completion, the reverse reaction, known as esterification, can occur, especially under certain conditions.

Condensation Reactions and Polymeric Network Formation

Once (3-aminopropyl)silanetriol is formed, it can undergo condensation reactions to form larger, cross-linked structures. In these reactions, two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. wikipedia.orgwikipedia.org This process can continue, leading to the formation of oligomers and eventually a three-dimensional polymeric network. researchgate.netrsc.org The structure of this network can range from linear chains to more complex, highly branched structures. researchgate.net The condensation reaction is also influenced by pH, with the rate being lowest around pH 4. researchgate.net The formation of these polysilsesquioxane networks is the basis for many of the applications of this class of compounds.

Self-Condensation of Silanol Groups to Form Siloxane Bonds

The primary reaction pathway for (3-Aminopropyl)silanetriol is self-condensation. In this reaction, two silanol (Si-OH) groups react with each other to form a siloxane bond (Si-O-Si) and a molecule of water. nih.gov This dehydration process is the fundamental step that links individual silanetriol molecules together. The reaction can occur between two separate molecules (intermolecular) or between silanol groups on the same growing oligomer or polymer chain. The trifunctional nature of the silicon atom, with its three hydroxyl groups, allows for the creation of a branched and cross-linked structure.

Intermolecular Condensation Pathways

Intermolecular condensation begins with the reaction between two (3-Aminopropyl)silanetriol monomers to form a dimer. This dimer, still rich in silanol groups, can then react with other monomers or dimers. These initial steps lead to the formation of various oligomeric structures. Studies using Fourier Transform Infrared (FT-IR) spectroscopy have shown that the condensation of hydrolyzed aminopropylsilanes can result in the formation of linear chains and 8-membered cyclic siloxane structures. researchgate.net The progression of these reactions builds molecules of increasing size and complexity.

Kinetic Investigations of Condensation Processes

The kinetics of silanol condensation are highly dependent on several factors, most notably pH. researchgate.net The reaction rate is generally slowest in the neutral to slightly acidic pH range (around pH 4-5) and is catalyzed by both acidic and basic conditions. In the context of (3-Aminopropyl)silanetriol, the presence of the amine group introduces an inherent basicity that influences the reaction kinetics.

Kinetic studies on various aminosilanes have revealed that the rate of condensation is significantly influenced by the structure of the amine group and the number of amine functionalities on the silane molecule. nih.gov For instance, the condensation rate constants follow the trend: triamine ~ diamine > monoamine. nih.gov This indicates that a higher number of amine groups enhances the rate of condensation with surface silanol groups. nih.gov Furthermore, the reactivity is influenced by the solvent system; silanols produced by hydrolysis in pure water have been found to be more stable against self-condensation than those in an ethanol/water mixture. researchgate.net

Table 1: Factors Influencing Aminosilane (B1250345) Condensation Kinetics

Factor Observation Source
pH The reactivity of the silane is strongly influenced by the pH of the medium during the initial stages of the reaction. researchgate.net
Amine Structure The presence of more than one amine group on the silane enhances the rate of condensation. nih.gov
Solvent Silanols are more stable against self-condensation in pure water compared to ethanol/water mixtures. researchgate.net
Concentration At concentrations above a certain threshold (e.g., 0.15% by weight for some aminosilanes), condensation leading to oligomer formation is favored over the existence of isolated monomers. dtic.mil

Oligomerization and Polymeric Siloxane Network Evolution

As condensation proceeds, the initial formation of soluble dimers and small oligomers transitions into the growth of larger, branched polymers. nih.govresearchgate.net The trifunctionality of (3-Aminopropyl)silanetriol is crucial at this stage, as it allows for cross-linking between growing polymer chains. This cross-linking increases the molecular weight and viscosity of the solution.

Eventually, the process can lead to gelation, where a continuous, three-dimensional siloxane network extends throughout the medium. The evolution of this network involves the progressive conversion of silanol groups (Si-OH) into siloxane bridges (Si-O-Si). However, complete condensation is often hindered. The bulky, non-hydrolyzable aminopropyl group can cause steric hindrance, which may prevent the formation of highly connected, cross-linked structures and favor the formation of more linear or poorly cross-linked polymers. researchgate.net

Catalytic Role of the Amine Functionality in Hydrolysis and Condensation

The primary amine group on the propyl chain is not merely a passive functional group; it actively participates in and catalyzes the condensation reactions of the silanetriol. nih.gov

Autocatalytic Effects on Silane Reactivity

(3-Aminopropyl)silanetriol exhibits autocatalysis, where the molecule itself speeds up its own reaction rate. dtic.mil The amine group acts as a base catalyst for silanol condensation. This is particularly important because it allows the condensation to proceed efficiently even without the addition of an external acid or base catalyst. In an autocatalytic reaction, a product of the reaction functions as a catalyst, often leading to a sigmoidal reaction rate curve where the rate initially accelerates as the catalytic product is formed. youtube.com The amine functionality can facilitate the deprotonation of a silanol group, making it a more potent nucleophile (Si-O⁻), which can then more readily attack another silicon atom, accelerating the formation of the siloxane bond.

Intramolecular and Intermolecular Amine-Silanol Interactions

The amine group can interact with silanol groups on both the same molecule (intramolecularly) and on adjacent molecules (intermolecularly). nih.govresearchgate.net

Intramolecular Interactions: The aminopropyl chain is flexible enough to allow the terminal amine group to form an internal hydrogen bond with one of the silanol groups on the same molecule. This can form a temporary cyclic structure that stabilizes the silanetriol in solution. gelest.com This interaction can influence the reactivity of the involved silanol group.

Advanced Spectroscopic and Analytical Methodologies for Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of aminosilanes, offering detailed structural information in solution and solid-state.

29Si NMR for Monitoring Siloxane Connectivity and Hydrolysis States

29Si NMR spectroscopy is exceptionally sensitive to the chemical environment of the silicon atom, making it an indispensable tool for tracking the hydrolysis of alkoxysilane precursors and the subsequent condensation of silanol (B1196071) intermediates. magritek.com The hydrolysis of (3-Aminopropyl)triethoxysilane to (3-Aminopropyl)silanetriol (B1200181) involves the replacement of ethoxy groups with hydroxyl groups, which induces a significant change in the 29Si chemical shift.

During the condensation process, various silicon environments, often denoted by T n notation, can be identified. In this notation, 'T' signifies a silicon atom bonded to a carbon atom (R-Si), and the superscript 'n' indicates the number of bridging oxygen atoms (Si-O-Si) connected to it.

T 0 : Represents the initial monomeric species, such as (3-Aminopropyl)silanetriol, where the silicon is bonded to three hydroxyl groups (R-Si(OH)₃).

T 1 : Corresponds to a silicon atom at the end of a chain, linked to one other silicon atom through a siloxane bridge (R-Si(OH)₂(OSi)).

T 2 : Represents a silicon atom within a linear chain, connected to two other silicon atoms ((R-Si(OH)(OSi)₂)). researchgate.net

T 3 : Indicates a fully condensed, cross-linked silicon atom bonded to three other silicon atoms (R-Si(OSi)₃). researchgate.net

In-situ 29Si NMR studies allow for the kinetic analysis of these transformations, revealing the formation of intermediate species and the progression from monomers to oligomers and eventually to a cross-linked polysiloxane network. researchgate.net The chemical shifts are sensitive to factors such as pH and solvent, which influence the rates of hydrolysis and condensation. researchgate.net

Table 1: Typical 29Si NMR Chemical Shift Ranges for T-Structures in Aminosilane (B1250345) Systems

Structure Description Typical Chemical Shift (δ, ppm)
T⁰ Monomeric silanetriol-40 to -50
Dimeric/terminal groups-50 to -60
Linear middle groups-58 to -68
Fully cross-linked sites-65 to -75
Note: Ranges are approximate and can vary with solvent, pH, and concentration.

1H and 13C NMR for Organic Moiety Transformation

While 29Si NMR focuses on the inorganic part of the molecule, 1H (proton) and 13C NMR are used to monitor the organic aminopropyl moiety. researchgate.net These techniques confirm that the propyl chain itself remains stable during the hydrolysis and condensation reactions under typical conditions.

1H NMR : The spectrum of the precursor, APTES, shows characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aminopropyl chain (three distinct methylene signals and the amine protons). Upon hydrolysis to (3-Aminopropyl)silanetriol, the signals corresponding to the ethoxy groups disappear and are replaced by a broad signal from the silanol (Si-OH) and water protons. The signals for the propyl chain protons remain, though their chemical shifts may be slightly altered by the change in the silicon substituents and solvent environment.

13C NMR : This technique provides complementary information. The 13C spectrum shows distinct resonances for each carbon atom in the aminopropyl and ethoxy groups. The disappearance of the ethoxy carbon signals is a clear indicator of complete hydrolysis. researchgate.net The chemical shifts of the propyl chain carbons can provide information about intermolecular interactions and the local chemical environment. researchgate.netresearchgate.net

Table 2: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for the Aminopropyl Moiety

Atom 1H NMR (ppm) 13C NMR (ppm)
C1 (-CH₂-Si) ~0.6~9
C2 (-CH₂-) ~1.5~27
C3 (-CH₂-N) ~2.7~45
Note: Values are illustrative and can shift based on solvent and protonation state.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying specific functional groups and monitoring the chemical changes during the reactions of (3-Aminopropyl)silanetriol hydrate (B1144303).

Identification of Silanol and Siloxane Functional Groups

FTIR and Raman spectroscopy are particularly sensitive to the vibrations of silicon-oxygen bonds, allowing for clear differentiation between silanol and siloxane groups.

Silanol (Si-OH) groups : These are characterized by a sharp, free Si-OH stretching vibration typically observed around 3740 cm⁻¹ and a broad absorption band between 3200 and 3600 cm⁻¹ due to hydrogen-bonded silanols. researchgate.netresearchgate.net A stretching or bending vibration for the Si-O bond in the Si-OH group also appears in the 910-970 cm⁻¹ region. researchgate.netresearchgate.net

Siloxane (Si-O-Si) groups : The formation of the polysiloxane network is confirmed by the appearance of strong, broad absorption bands corresponding to the asymmetric stretching vibrations of Si-O-Si bonds, typically found in the 1000-1130 cm⁻¹ range. researchgate.netresearchgate.net Symmetric Si-O-Si stretching modes can be observed in the Raman spectra, often near 800 cm⁻¹.

The interconversion between silanol and siloxane groups can be monitored in real-time, for example, during the curing or dehydration of a silane (B1218182) film, by observing the decrease in the Si-OH band intensity and the corresponding increase in the Si-O-Si band intensity. nih.gov

Table 3: Key Vibrational Frequencies for Silanol and Siloxane Groups

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Silanol (Si-OH) O-H stretch (H-bonded)3200-3600 (broad)3200-3600
Silanol (Si-OH) Si-O(H) stretch910-970910-970
Siloxane (Si-O-Si) Asymmetric stretch1000-1130 (strong, broad)Weak
Siloxane (Si-O-Si) Symmetric stretchWeak~800

Characterization of Amine Group States and Reactions

The aminopropyl group has distinct vibrational modes that can be tracked with FTIR and Raman spectroscopy. These signals can indicate the protonation state of the amine and its involvement in hydrogen bonding.

N-H Stretching : The primary amine (-NH₂) exhibits symmetric and asymmetric stretching vibrations typically found in the 3300-3400 cm⁻¹ region. researchgate.netresearchgate.net

N-H Bending (Scissoring) : This vibration occurs in the range of 1550-1650 cm⁻¹. researchgate.net Its position can be sensitive to hydrogen bonding.

Protonation : When the amine group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), the N-H stretching bands shift to lower wavenumbers and broaden, appearing in the 2800-3100 cm⁻¹ range. New bending modes for the ammonium ion also appear. The protonation state is often influenced by the pH of the solution or interactions with acidic surface sites. strath.ac.uk

These spectral features are crucial for understanding how the amine group interacts with surfaces or other molecules, which is key to its function as a coupling agent. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a surface. queensu.ca It is exceptionally useful for analyzing thin films of (3-Aminopropyl)silanetriol hydrate deposited on substrates. wiley.comresearchgate.net

By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

Elemental Analysis : XPS survey scans can identify the elements present on the surface, such as Silicon (Si), Oxygen (O), Carbon (C), and Nitrogen (N), confirming the deposition of the aminosilane. The atomic concentrations of these elements can be calculated from the peak areas. strath.ac.ukwiley.com

Chemical State Analysis : High-resolution scans of individual elemental peaks provide information about bonding and chemical states.

Si 2p : The binding energy of the Si 2p peak can distinguish between silicon in the substrate (e.g., elemental Si at ~99 eV or SiO₂ at ~103 eV) and silicon in the siloxane film (Si-O-C/Si-O-Si at ~102 eV).

N 1s : The N 1s peak is particularly informative. A peak around 399 eV is characteristic of a neutral amine (-NH₂). If the amine group is protonated (-NH₃⁺) due to interaction with surface silanols, a second, higher binding energy component appears around 401-402 eV. strath.ac.uk

O 1s and C 1s : These spectra can be complex but provide complementary information about the siloxane network (Si-O-Si), silanols (Si-OH), and the different carbon environments in the propyl chain. researchgate.net

XPS is therefore critical for verifying the formation of a silane layer, estimating its thickness, and probing the chemical interactions at the film-substrate interface. strath.ac.ukwiley.com

Table 4: Typical Binding Energies (eV) in XPS Analysis of Aminosilane Films

Element (Core Level) Chemical State Typical Binding Energy (eV)
Si 2p Si-O (Siloxane)~102.0 - 102.5
Si 2p SiO₂ (Substrate)~103.0 - 103.5
N 1s Neutral Amine (-NH₂)~399.0 - 399.8
N 1s Protonated Amine (-NH₃⁺)~401.0 - 402.0
O 1s Si-O-Si~532.5
C 1s C-C / C-H~285.0
C 1s C-N~286.5
Note: Values are approximate and can vary based on specific instrumentation, calibration, and the chemical environment.

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Stability

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. mdpi.com It is an invaluable tool for analyzing the surface morphology and stability of layers formed by this compound and other aminosilanes on various substrates. wiley.comstrath.ac.uk AFM operates by scanning a sharp tip, located at the end of a cantilever, over a sample surface while monitoring the forces between the tip and the surface. mdpi.com This allows for the characterization of thin and soft organic materials without causing damage. wiley.com

In the context of aminosilane deposition, AFM is used to visualize the formation of silane layers, which can range from uniform monolayers to complex island-like structures. wiley.com The morphology of these layers is highly dependent on deposition conditions such as the type and concentration of the aminosilane, silanization time and temperature, the presence of water, and the type of solvent. wiley.com For instance, studies have shown that (3-aminopropyl)trimethoxysilane (APTMS), which has three reactive alkoxy groups similar to (3-Aminopropyl)silanetriol, tends to polymerize and form islands, leading to a rougher surface. wiley.com In contrast, aminosilanes with a single bonding site can form more ordered and smoother layers. wiley.com

The stability of these aminosilane layers, particularly their resistance to hydrolysis, is a critical factor for their practical applications. nih.gov AFM can be employed to monitor changes in the surface morphology of the silane coating after exposure to different environmental conditions, such as immersion in water. strath.ac.uk For example, AFM has been used to observe the surface of (3-aminopropyl)silane (APS) coated E-glass fibers before and after extraction with warm and hot water, revealing that physisorbed APS molecules can be removed, leading to a slight decrease in the coating thickness and changes in surface roughness. strath.ac.uk The long-term stability of silane-based coatings on various substrates has been investigated, with AFM revealing that hydrolysis can lead to a decay of the silane layer over time, resulting in lower contact angle values. nih.gov

Table 1: AFM Analysis of Aminosilane Layers

ParameterDescriptionTypical Findings for AminosilanesKey Insights
Topography Provides a 3D representation of the surface, showing features like islands, pits, and overall roughness. mdpi.comAminosilanes can form flat layers with islands; uncontrolled silanization leads to thick, rough surfaces. wiley.comThe number of bonding sites on the aminosilane molecule influences polymerization and surface roughness. wiley.com
Roughness (Ra, RMS) Quantifies the vertical deviations of a real surface from its ideal form. Ra is the arithmetic average roughness, and RMS is the root mean square roughness. upol.czspm.com.cnUncoated silicon wafers have very low roughness (e.g., Ra=0.09 nm). wiley.com After modification with APTMS, roughness increases due to island formation. wiley.com For some APS-coated glass, RMS values can be less than 0.15 nm, indicating a relatively smooth surface. Surface roughness is a key indicator of the uniformity and quality of the silane layer.
Layer Thickness Can be estimated from the height of features in the AFM image or by creating a scratch in the layer and measuring the depth.The thickness of aminosilane layers can be controlled by deposition time. For example, APREMS coatings can be in the range of a single monolayer (0.5±0.2 nm). wiley.comControl over layer thickness is crucial for many applications, and AFM provides a direct way to measure it.
Stability Assessment Involves imaging the surface before and after exposure to specific conditions (e.g., water, heat) to observe morphological changes. strath.ac.ukHydrolytically unstable components of the silane layer can be removed by water extraction, leading to changes in the AFM topography. strath.ac.ukAFM helps in understanding the degradation mechanisms of silane coatings and in developing more stable formulations.

Electron Microscopy (TEM, SEM) for Nanostructure Characterization

Electron microscopy techniques, specifically Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for characterizing the nanostructure of materials modified with this compound and other silanes.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of silane-treated materials, SEM is used to visualize the effects of the silane coating on the surface morphology of substrates like fibers, fillers, and nanoparticles. researchgate.netresearchgate.net For instance, SEM analysis of silane-treated fly ash and hemp fibers has shown that the silane coupling agent effectively coats the surface, which can improve the interfacial adhesion between the filler and a polymer matrix. researchgate.netresearchgate.net SEM images can reveal whether the silane forms a uniform layer or agglomerates on the surface. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to observe the internal structure of materials. When analyzing nanoparticles functionalized with aminosilanes, TEM can provide information on the size, shape, and dispersion of the nanoparticles. researchgate.netrsc.org For example, TEM has been used to characterize amino-functionalized porous silica (B1680970) nanoparticles, confirming their spherical shape and size. researchgate.net It can also be used to visualize the core-shell structure of nanoparticles coated with a silane layer. iaea.org

The combination of SEM and TEM provides a comprehensive understanding of how this compound and other silanes modify the nanostructure of materials, which is crucial for tailoring their properties for specific applications.

Table 2: Electron Microscopy for Silane-Modified Nanostructures

TechniqueInformation ProvidedApplication to Silane ChemistryResearch Findings
Scanning Electron Microscopy (SEM) Surface morphology, topography, and composition (with EDX).Visualization of silane coatings on various substrates (e.g., fibers, fillers). researchgate.netresearchgate.net- Silane treatment can effectively coat fiber surfaces, leading to improved interfacial bonding in composites. researchgate.net- SEM can reveal the presence of gaps or good adhesion between silane-treated fillers and a polymer matrix. researchgate.net
Transmission Electron Microscopy (TEM) Internal structure, size, shape, and crystallinity of nanoparticles. researchgate.netrsc.orgCharacterization of aminosilane-functionalized nanoparticles. researchgate.netrsc.orgiaea.org- Confirms the formation of spherical and amorphous amino-functionalized silica nanoparticles. researchgate.netrsc.org- Allows for the observation of the core-shell structure of functionalized nanoparticles. iaea.org

Thermal Analysis (TGA, DSC) for Reaction Progression and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the reaction progression and thermal stability of materials modified with this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. iajps.com This technique is widely used to determine the thermal stability of aminosilane-grafted materials and to quantify the amount of silane grafted onto a substrate. nih.govmdpi.comresearchgate.net The TGA curve of a silane-modified material typically shows distinct weight loss steps corresponding to the removal of adsorbed water and solvents, followed by the decomposition of the grafted organic functional groups at higher temperatures. researchgate.netappliedmineralogy.com By comparing the TGA curves of the unmodified and modified materials, the thermal stability of the silane coating can be assessed. mdpi.com For instance, TGA has shown that aminosilane grafting can improve the thermal stability of cellulose (B213188) nanocrystals. mdpi.com The weight loss in the temperature range corresponding to the decomposition of the aminosilane can be used to calculate the grafting density. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. numberanalytics.comeag.com DSC is used to study thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. iajps.comnumberanalytics.com In the context of silane chemistry, DSC can be used to monitor the curing or crosslinking reactions of silanes. researchgate.net Exothermic peaks in the DSC curve can indicate the occurrence of these reactions. eag.com For example, DSC has been used to study the temperature-induced phase changes in silane-containing ionic liquids. researchgate.net It can also be used to evaluate the effect of silane crosslinking on the thermal properties of polymer blends. researchgate.net

Together, TGA and DSC provide valuable information about the thermal behavior of materials functionalized with this compound, which is crucial for understanding their performance in various applications.

Table 3: Thermal Analysis of Silane Reactions

TechniquePrincipleInformation Gained for Silane ReactionsTypical Observations
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature. iajps.com- Thermal stability of the grafted silane layer. mdpi.com- Quantification of the amount of grafted silane. researchgate.net- Decomposition kinetics.- Initial weight loss due to removal of water and solvent. researchgate.netappliedmineralogy.com- Subsequent weight loss at higher temperatures corresponds to the decomposition of the aminosilane. researchgate.netappliedmineralogy.com- Comparison with the unmodified material reveals the enhanced thermal stability. mdpi.com
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions. numberanalytics.comeag.com- Monitoring of curing and crosslinking reactions (exothermic events). researchgate.net- Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). numberanalytics.com- Assessment of the effect of silane modification on the thermal properties of polymers. researchgate.net- Exothermic peaks indicate crosslinking or curing reactions. eag.com- Shifts in Tg, Tm, or Tc can indicate changes in the polymer structure due to silane modification. researchgate.net

Chromatographic Techniques for Reaction Product Separation

Chromatographic techniques are powerful analytical methods used for the separation, identification, and quantification of components in a mixture. In the context of reactions involving this compound and other silanes, chromatography is essential for analyzing the purity of reactants, monitoring the progress of reactions, and separating and identifying the reaction products.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. nih.govdss.go.th It is particularly useful for the analysis of alkoxysilanes. nih.govdss.go.thresearchgate.net A capillary column GC method with flame ionization detection (FID) has been developed for the simultaneous determination of several organosilicon compounds, including 3-aminopropyltriethoxysilane. nih.govdss.go.thresearchgate.net Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the separated compounds by providing their mass spectra. nih.govdss.go.th GC has been successfully applied to determine impurities in high-purity silane gas used in the electronics industry.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate a wide range of compounds, including those that are not volatile enough for GC. merckmillipore.comresearchgate.net In the analysis of aminosilane reactions, HPLC can be used to monitor the hydrolysis of the silane and the formation of oligomeric species. merckmillipore.com For instance, HPLC is a standard technique for the analysis of amino acids, which can be produced from the hydrolysis of proteins. merckmillipore.comresearchgate.netegejfas.org This methodology can be adapted to analyze the amino-containing products from this compound reactions. Pre-column or post-column derivatization is often employed to enhance the detection of the separated compounds. merckmillipore.com

The choice of chromatographic technique depends on the specific properties of the compounds being analyzed. For volatile silanes and their reaction products, GC is often the method of choice, while HPLC is more suitable for less volatile and more polar compounds.

Table 4: Chromatographic Separation of Silane Reaction Products

TechniquePrincipleApplication in Silane ChemistryKey Parameters and Findings
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. nih.govdss.go.th- Analysis of volatile alkoxysilanes and their impurities. nih.govdss.go.th- Monitoring of occupational exposure to silanes. nih.govdss.go.thresearchgate.net- Detection limits can be in the microgram per milliliter range. nih.govdss.go.thresearchgate.net- GC-MS provides structural confirmation of the separated peaks. nih.govdss.go.th
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure. merckmillipore.comresearchgate.net- Analysis of the hydrolysis of silanes. merckmillipore.com- Separation of non-volatile reaction products and oligomers.- Derivatization is often necessary for sensitive detection of amino-containing compounds. merckmillipore.com- The choice of column and mobile phase is critical for achieving good separation. merckmillipore.comresearchgate.net

Surface Chemistry and Interfacial Functionalization

Mechanisms of Adsorption and Chemisorption onto Inorganic Substrates

The interaction of (3-Aminopropyl)silanetriol (B1200181) with inorganic substrates is a complex process involving both physical and chemical adsorption mechanisms. The initial attachment is often driven by physisorption, followed by the formation of stronger, covalent bonds through chemisorption.

The presence and density of hydroxyl (-OH) groups on the surface of inorganic substrates are critical for the covalent attachment of (3-Aminopropyl)silanetriol. gelest.commdpi.com These surface hydroxyls serve as reactive sites for condensation reactions with the silanol (B1196071) groups (Si-OH) of the APST molecule, forming stable siloxane (Si-O-Si) bonds at the interface. gelest.comethz.ch

The general mechanism involves the hydrolysis of a precursor like (3-aminopropyl)triethoxysilane (APTES) to form APST, which then reacts with the surface hydroxyl groups. ethz.ch The driving force for this reaction under dry, aprotic conditions is the formation of the strong Si-O-surface bond. gelest.com The reactivity is influenced by factors such as the concentration of surface hydroxyls; a higher density of accessible -OH groups generally leads to better surface modification. gelest.comresearchgate.net For instance, on hydrated fumed silica (B1680970), the surface hydroxyl concentration can be around 4.4-4.6 -OH/nm². gelest.com The quality and stability of the resulting silane (B1218182) layer are highly dependent on the initial surface hydroxylation. researchgate.net Insufficient surface hydroxyls can lead to clustering of the silane molecules rather than the formation of a uniform monolayer. researchgate.net

The reaction of organofunctional silanes with hydroxylated surfaces is a substitution reaction at the silicon atom, resulting in a silylated surface where the silicon is covalently linked to the surface via an oxygen atom. gelest.com This process can occur directly or through a reactive silanol intermediate in the presence of water. gelest.com

Prior to the formation of covalent bonds, (3-Aminopropyl)silanetriol molecules can be physically adsorbed onto the substrate surface through hydrogen bonding. gelest.comethz.ch The silanol groups of APST and the amine group can form hydrogen bonds with the surface hydroxyl groups of the inorganic substrate. gelest.comdtic.mil This initial physisorption step is crucial as it brings the reacting molecules into close proximity and proper orientation for the subsequent chemisorption to occur. researchgate.net

Strategies for Covalent Grafting and Controlled Layer Formation

The ability to form controlled, stable layers of (3-Aminopropyl)silanetriol is essential for its application as a surface modifier. Various strategies have been developed to achieve covalent grafting and control the formation of these layers on different substrates.

(3-Aminopropyl)silanetriol and its precursor, APTES, are widely used for the surface modification of silica and silicate (B1173343) materials. nih.govresearchgate.net The process typically involves the reaction of the silane with the abundant silanol groups on the silica surface to form a dense and adherent coating. researchgate.net

Two common methods for grafting APTES onto silica are in an acid-aqueous solution and in an anhydrous solution. researchgate.netnih.gov Grafting in an anhydrous solution has been shown to produce a more homogeneous and stable monolayer of APTES. researchgate.netnih.gov The concentration of the silane and the reaction time are critical parameters that influence the thickness and stability of the grafted layer. nih.gov For instance, studies on silicon nitride have shown a direct correlation between APTES concentration (ranging from 0.1% to 10%) and reaction time (from 15 to 120 minutes) with the resulting layer thickness. nih.gov

The amino group of the grafted silane can act as a base catalyst, enhancing the hydrolysis of the alkoxysilane and promoting its reaction with the silica surface. This can lead to higher molar coverages compared to functionalization with non-amine containing silanes. researchgate.net The resulting aminopropyl-functionalized silica materials often exhibit high stability against hydrolysis. researchgate.net

Table 1: Research Findings on (3-Aminopropyl)silanetriol Grafting on Silica

SubstrateGrafting MethodKey Findings
SilicaGrafting in acid-aqueous vs. anhydrous solutionAnhydrous solution grafting resulted in a more homogeneous and stable monolayer. researchgate.netnih.gov
Silicon NitrideVaried APTES concentration and reaction timeAPTES layer thickness is directly correlated to concentration and reaction time. nih.gov
Mesoporous Silica (MCM-41)Grafting with varied SiO₂:Aminosilane (B1250345) ratiosIncreased aminosilane content led to decreased surface area but increased CO₂ adsorption. plapiqui.edu.ar
Mesoporous Silica (SBA-15)Grafting of paired 3-aminopropyltriethoxysilaneThe surface curvature of the silica (concave vs. convex) influenced the adsorption preference of template molecules. rsc.org

(3-Aminopropyl)silanetriol can be effectively grafted onto various metal oxide surfaces, including those of titanium and aluminum, which possess surface hydroxyl groups. ethz.ch The process is similar to that on silica, involving the condensation reaction between the silanol groups of APST and the metal hydroxyl groups on the surface. ethz.ch

For aluminum oxide (alumina), grafting with aminosilanes in the presence of water can lead to a high density of amine sites on the surface. nih.gov This process can also create unique aluminum species on the surface, which can influence the material's properties, such as its CO₂ adsorption capacity. nih.gov Studies have shown that amine-grafted alumina (B75360) can have higher CO₂ adsorption capacities and amine efficiencies compared to similarly prepared silica-supported materials. nih.gov

Vapor-phase grafting of aminosilanes onto atomic layer deposited (ALD) aluminum oxide has also been investigated. uchicago.edu This method allows for precise control over the surface modification and can be performed in the same reactor as the ALD process to prevent contamination. uchicago.edu The reactivity of the aminosilane and the resulting grafting density are influenced by the reaction temperature and the steric hindrance of the silane's ligand groups. uchicago.edu

The surface of carbonaceous materials like activated carbon can be functionalized with (3-Aminopropyl)silanetriol to enhance their properties and reactivity. mdpi.com Since activated carbon surfaces may lack the necessary hydroxyl groups for direct silanization, a pre-activation step is often required. mdpi.com

This pre-activation can be achieved through oxidation, either by wet methods using oxidizing agents like nitric acid or by dry methods such as plasma-assisted oxidation. mdpi.com The oxidation process introduces oxygen-containing functional groups, including hydroxyl groups, onto the carbon surface. mdpi.com A subsequent reduction step, for example using lithium aluminum hydride, can be employed to convert carbonyl groups into the desired hydroxyl groups. mdpi.com

Once the surface is sufficiently hydroxylated, it can be functionalized with aminosilanes like (3-aminopropyl)trimethoxysilane (APTMS). mdpi.com Studies have shown successful modification of oxidized activated carbon with APTMS, resulting in significant silicon content on the surface. mdpi.com This functionalization can improve the hydrophilicity and reactivity of the activated carbon, making it suitable for applications such as a filler in polymeric materials. mdpi.com

Grafting onto Biopolymeric Substrates (e.g., Cellulose (B213188) Nanocrystals)

The surface functionalization of biopolymeric substrates like cellulose nanocrystals (CNCs) with aminosilanes, often through the in-situ hydrolysis of precursors like (3-aminopropyl)triethoxysilane (APTES) to form (3-Aminopropyl)silanetriol, is a key strategy to enhance their properties for advanced applications. nih.govresearchgate.net This modification is particularly valuable for improving the dispersibility of CNCs in hydrophobic polymer matrices and for creating nano-adsorbers, thanks to the introduction of reactive amino groups on the surface. nih.govresearchgate.net

The grafting process typically involves the hydrolysis of the silane's alkoxy groups in an aqueous solution to form silanol groups (-Si-OH). These silanol groups then adsorb onto the hydroxyl-rich surface of the CNCs via hydrogen bonding. Subsequently, a condensation reaction occurs between the silanol groups and the hydroxyl groups on the CNC surface, forming stable covalent Si-O-C bonds. nih.govresearchgate.net This process effectively attaches the aminopropyl chains to the CNC surface. nih.gov

Studies have shown that this surface modification can be achieved without the use of hazardous solvents, making it a more environmentally friendly approach. nih.govresearchgate.net Characterization techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed the chemical modification of the CNC surface. nih.govresearchgate.net Importantly, techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) have demonstrated that the grafting process does not significantly alter the dimensions or crystalline structure of the CNCs. nih.govresearchgate.net The presence of the grafted silane on the CNCs has been further verified by Energy-Dispersive X-ray (EDX) and X-ray Photoelectron Spectroscopy (XPS) analyses. nih.govresearchgate.net

The resulting silylated CNCs exhibit enhanced thermal stability and produce a greater amount of residual char at high temperatures compared to unmodified CNCs. nih.govresearchgate.net This improved thermal performance, along with the increased hydrophobicity, makes these modified nanocrystals promising reinforcing agents in polymer composites. aminer.orgspringerprofessional.de For instance, the incorporation of aminosilane-functionalized CNCs has been shown to improve the mechanical properties and crystallization behavior of polymers like poly(lactic acid) (PLA). aminer.org

Control of Grafting Density and Layer Morphology

Factors Influencing Monolayer vs. Multilayer Deposition

The formation of either a monolayer or a multilayer of aminosilane on a substrate is a complex process influenced by several factors. nih.govnih.gov Monolayers are often desired for achieving a stable, homogeneous, and reproducible surface, which is crucial for applications like biosensors. researchgate.net

Deposition Method: The choice between solution-phase and vapor-phase deposition significantly impacts the resulting layer structure. nih.govresearchgate.net

Solution-phase deposition , particularly from anhydrous solvents like toluene (B28343), often leads to the formation of multilayers. nih.govnih.gov This is because the presence of even trace amounts of water can lead to uncontrolled polymerization and oligomerization of the silane in the solution before it attaches to the surface. nih.gov The resulting layers can be non-uniform and may contain weakly adsorbed silanes that can be easily washed away. researchgate.net

Vapor-phase deposition , on the other hand, tends to produce more uniform and reproducible monolayers. nih.govresearchgate.net In this method, the silane precursor is delivered to the substrate in the gas phase, which minimizes the influence of environmental factors like humidity and solvent purity. researchgate.net

Silane Reactivity: The number of hydrolyzable groups on the silane molecule plays a direct role in its tendency to form multilayers. nih.gov Trifunctional silanes like APTES, the precursor to (3-Aminopropyl)silanetriol, have three reactive ethoxy groups. This allows for three-dimensional polymerization, leading to the formation of complex, cross-linked multilayers. nih.gov In contrast, monofunctional silanes can only form a single bond with the surface, which favors monolayer formation. researchgate.net

Substrate Characteristics: The nature of the substrate, including its chemical composition and roughness, can influence the amount of silane deposited and the stability of the resulting layer. acs.org

Impact of Reaction Conditions (e.g., Solvent, Temperature, Concentration)

The specific conditions under which the grafting reaction is carried out have a profound effect on the density and morphology of the aminosilane layer. nih.govresearchgate.net

Solvent: The choice of solvent is critical. acs.org

Anhydrous organic solvents like toluene are commonly used. However, reactions in these solvents are highly sensitive to water content, which can lead to the formation of unstable multilayers. nih.govacs.org Using anhydrous conditions helps in achieving a more controlled grafting, leading to a stable and homogeneous monolayer. researchgate.net

Aqueous solutions can also be used for deposition. Interestingly, depositing from an aqueous solution can produce thinner and more stable layers compared to deposition from toluene. acs.org This is because the silane is pre-hydrolyzed in the water, which can lead to more controlled deposition on the substrate. nih.gov

Temperature: Reaction temperature significantly affects the grafting process.

Higher temperatures can accelerate the diffusion of the silane to the substrate surface and promote the condensation reaction between the silanol groups and the surface hydroxyl groups. appliedmineralogy.com This leads to a more efficient grafting process and can influence the arrangement of the deposited molecules, potentially transforming a bilayer structure into a more stable monolayer. appliedmineralogy.com Studies on grafting APTES onto kaolinite (B1170537) have shown that increasing the temperature promotes the formation of a homogeneous monolayer structure. appliedmineralogy.com

Concentration: The concentration of the aminosilane in the deposition solution is another key parameter.

Higher concentrations can lead to an increased grafting density. However, there is often an optimal concentration beyond which the properties of the modified material may not improve or could even degrade. nih.gov For instance, in the case of modifying nano-silica particles for epoxy composites, an optimal grafting density was found to maximize the mechanical properties and glass transition temperature of the composite. nih.govresearchgate.net

The table below summarizes the influence of various reaction conditions on the grafting of aminosilanes.

Reaction ConditionEffect on Grafting Density and Morphology
Deposition Method Vapor-phase deposition favors uniform monolayers, while solution-phase can lead to multilayers. nih.govresearchgate.net
Solvent Anhydrous solvents can produce stable monolayers if water is excluded; aqueous solutions can yield thin, stable layers. acs.orgresearchgate.net
Temperature Higher temperatures generally increase the rate and efficiency of grafting and can promote monolayer formation. appliedmineralogy.com
Concentration Increasing concentration can increase grafting density up to an optimal point. nih.gov
Silane Functionality Trifunctional silanes have a higher tendency to form cross-linked multilayers compared to monofunctional silanes. nih.gov

Probing Interfacial Adhesion and Coupling Mechanisms

Understanding the adhesion and coupling mechanisms at the interface between the (3-Aminopropyl)silanetriol hydrate (B1144303) layer and the substrate is crucial for predicting the performance and reliability of the modified material. mdpi.comresearchgate.net Various analytical techniques are employed to investigate these interfacial phenomena.

Spectroscopic Techniques:

Sum Frequency Generation (SFG) Vibrational Spectroscopy is a powerful surface-sensitive technique used to probe the molecular structure at buried interfaces. acs.org SFG studies have provided insights into the adhesion promotion mechanism of aminosilanes by revealing ionic bond formation between the amine groups of the silane and functionalities on a polymer, as well as the chemical coupling of the silane headgroup to the substrate. acs.org

X-ray Photoelectron Spectroscopy (XPS) is widely used to determine the chemical composition and bonding states at the surface. mdpi.com Angle-resolved XPS can provide information about the orientation of the deposited silane molecules.

Fourier Transform Infrared (FTIR) Spectroscopy , particularly in Attenuated Total Reflection (ATR) mode, is used to identify the chemical bonds formed during the grafting process, confirming the covalent linkage between the silane and the substrate. nih.govresearchgate.net

Microscopy and Surface Analysis:

Atomic Force Microscopy (AFM) provides topographical information about the surface, allowing for the visualization of the deposited silane layer and the assessment of its homogeneity and roughness. researchgate.net

Scanning Electron Microscopy (SEM) is used to observe the surface morphology of the silane layer, revealing details about its uniformity and the presence of any agglomerates. mdpi.com

Streaming Potential Measurements can be used to determine the average surface charge, which changes upon aminosilane treatment. This technique can distinguish between different types of aminosilane coatings.

Contact Angle Goniometry measures the wettability of the surface, which is indicative of the chemical nature of the outermost layer and can be used to assess the success of the surface modification. mdpi.com

Mechanical Testing:

Tensile Shear Strength Tests are performed to quantify the adhesion strength of coatings or adhesives that utilize aminosilane as a coupling agent. mdpi.com

Edge Delamination Tests can be used to measure the interfacial adhesion strength by determining the critical stress required to debond a film from a substrate. researchgate.net

Research has shown that aminosilanes act as a bridge between the substrate and a coating or matrix, enhancing adhesion through chemical bonding and improved interfacial interactions. mdpi.comresearchgate.net The amine functionality plays a crucial role in these interactions, for example, by catalyzing the hydrolysis and cross-linking of the silane network. mdpi.com The table below presents findings from various studies on the characterization of aminosilane layers.

Analytical TechniqueKey Findings
Sum Frequency Generation (SFG) Revealed ionic bond formation between silane amine groups and polymer acid functionalities at the interface. acs.org
X-ray Photoelectron Spectroscopy (XPS) Confirmed the presence of nitrogen from the aminosilane on the surface and can indicate the orientation of the molecules.
Atomic Force Microscopy (AFM) Showed that vapor-phase deposition can produce smooth, homogeneous monolayers with low surface roughness. researchgate.net
Streaming Potential Demonstrated that aminosilane treatment creates a positive surface charge at neutral and higher pH values.
Tensile Shear Strength Showed that the addition of an optimal amount of aminosilane coupling agent significantly improves the adhesive strength of primers. mdpi.com

Inorganic Organic Hybrid Materials and Composite Systems

Sol-Gel Synthesis of Hybrid Networks Incorporating (3-Aminopropyl)silanetriol (B1200181) Hydrate (B1144303)

The sol-gel process is a versatile, low-temperature method for producing inorganic-organic hybrid materials. nih.gov It involves the transition of a colloidal solution (sol) into an integrated three-dimensional network (gel). nih.gov (3-Aminopropyl)silanetriol hydrate, typically formed in-situ from the hydrolysis of its alkoxide precursors like (3-aminopropyl)triethoxysilane (APTES), is a key ingredient in the sol-gel synthesis of hybrid networks. mdpi.comresearchgate.net This process allows for the hybridization of organic polymers and inorganic substances at a molecular level. mdpi.com

The architecture of the resulting hybrid network can be meticulously designed and controlled by manipulating the parameters of the sol-gel process. The final properties of the material are heavily dependent on the selection of precursors and the chemical conditions during synthesis. nih.gov

Key factors influencing the network architecture include:

Precursor Ratios: The molar ratio between the aminosilane (B1250345) (e.g., APTES) and other precursors, such as tetraethoxysilane (TEOS), dictates the morphology of the resulting particles. For instance, in amino-modified silica (B1680970) nanoparticles, a low APTES/TEOS ratio can lead to the formation of independent spherical particles, whereas higher ratios result in smaller, more agglomerated spheres. researchgate.net

Catalysis: The aminopropyl groups of the silane (B1218182) can act as a catalyst for the hydrolysis and condensation of both itself and other silane precursors, influencing the reaction kinetics and final structure. researchgate.net

Reaction Conditions: Parameters such as pH, temperature, and gelation time have a significant impact on the formation of the solid material and its interconnected network. nih.gov

By carefully selecting a combination of metal alkoxides and controlling these conditions, it is possible to create materials with specific three-dimensional network structures tailored for desired functionalities. mdpi.com

An Interpenetrating Polymer Network (IPN) is a material composed of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org These entangled networks cannot be separated without breaking chemical bonds. wikipedia.org The formation of IPNs often leads to synergistic improvements in mechanical properties that are not attainable in simple polymer blends. nih.gov

In the context of this compound, a hybrid network can be formed that constitutes an IPN or a semi-interpenetrating polymer network (SIPN). This is achieved by performing the sol-gel reaction of the silane in the presence of an organic polymer or monomer. The hydrolysis and condensation of the silanetriol form an inorganic silica-based network that interpenetrates the organic polymer network, which is either pre-existing or formed simultaneously. mdpi.comnih.gov This unique "alloy" of crosslinked polymers can confer the properties of each component network, such as the rigidity of the silica and the flexibility of the organic polymer, into a single, enhanced material. nih.gov

Role as a Coupling Agent in Advanced Composite Materials

(3-Aminopropyl)silanetriol, generated from the hydrolysis of precursors like (3-aminopropyl)triethoxysilane (APTES), is widely employed as a silane coupling agent. mdpi.comsigmaaldrich.cn Its primary function is to improve the dispersion of inorganic fillers within polymer matrices and to enhance the adhesion between these dissimilar materials, leading to composites with superior mechanical performance and durability. scilit.comresearchgate.net Applications range from reinforcing polylactic acid with jute fibers to improving the properties of phosphate (B84403) glass fiber-reinforced poly(caprolactone) for biomedical devices. scilit.comjcu.edu.au

The effectiveness of (3-Aminopropyl)silanetriol as a coupling agent stems from its ability to form strong, stable bonds at the interface between the inorganic filler and the organic matrix. The mechanism involves several key steps:

Hydrolysis: The alkoxy groups (e.g., ethoxy groups in APTES) hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. This step transforms the precursor into (3-Aminopropyl)silanetriol. researchgate.net

Condensation: These highly reactive silanol groups can condense with hydroxyl groups present on the surface of inorganic fillers like glass fibers, silica, or metal oxides, forming stable, covalent oxane bonds (e.g., Si-O-Filler). researchgate.net

Interfacial Layer Formation: At the other end of the molecule, the aminopropyl group is available to interact with the organic polymer matrix. This interaction can be through chemical reactions (e.g., with epoxy or isocyanate groups), hydrogen bonding, or physical entanglement, creating a strong link between the two phases. mdpi.comresearchgate.net

This process creates a robust "tie-coating" at the interface, significantly improving properties like tensile strength, bending modulus, and peel resistance. jcu.edu.aumdpi.com Scanning electron microscopy of composites treated with aminosilanes reveals enhanced adhesion at the fiber-matrix interface compared to untreated samples. scilit.com

The fundamental role of this compound as a coupling agent is to act as a molecular bridge connecting the inorganic and organic phases of a composite material. researchgate.net Its bifunctional nature is the key to this bridging capability.

Inorganic-Reactive End: The silanetriol portion of the molecule provides the mechanism for bonding to the inorganic filler surface. researchgate.net

Organic-Reactive End: The aminopropyl group provides a functional handle that is compatible with and can bond to the surrounding organic polymer matrix. researchgate.netresearchgate.net

This chemical bridge effectively transfers stress from the flexible polymer matrix to the high-strength inorganic reinforcement, which is the basis for the significant improvement in the mechanical properties of the composite. researchgate.netjcu.edu.au This bridging prevents delamination at the interface and ensures the integrity and durability of the material under load.

Silsesquioxane Synthesis and Derivatives

(3-Aminopropyl)silanetriol and its precursors are essential starting materials for the synthesis of polyhedral oligomeric silsesquioxanes (POSS), specifically those functionalized with amino groups. These compounds are nanostructured, cage-like molecules with an inorganic silica core and outward-projecting organic groups.

The hydrolytic condensation of (3-aminopropyl)triethoxysilane (APTES) or (3-aminopropyl)trimethoxysilane (APTMS) leads to the formation of octa(3-aminopropyl)silsesquioxane (OAS). blogspot.com The synthesis can be challenging, but various methods have been developed to optimize the yield and reaction time. For example, using hydrochloric acid as a catalyst in a methanolic solution can produce the hydrochloride salt of OAS, though the reaction can take weeks with a modest yield. blogspot.com A more efficient approach involves using trifluoromethanesulfonic acid as the catalyst, which can produce the corresponding salt in much higher yields and shorter reaction times. blogspot.com

Precursor Catalyst Reaction Time Yield Product Reference
(3-aminopropyl)triethoxysilaneHydrochloric Acid (HCl)4 weeks~30%Octa(3-aminopropyl)silsesquioxane hydrochloride blogspot.com
(3-aminopropyl)trimethoxysilaneTrifluoromethanesulfonic Acid5-6 hours~90%Octa(3-aminopropyl)silsesquioxane trifluoromethanesulfonate (B1224126) blogspot.com

These amino-functionalized silsesquioxanes serve as versatile building blocks for more complex, functionalized derivatives. For example, the hydrochloride salt of aminoalkyl-silsesquioxanes can be used to synthesize novel amide-functionalized double-decker silsesquioxanes (DDSQs). acs.org This approach opens pathways to new organic-inorganic hybrid materials based on these well-defined, cage-like structures. acs.org

Hydrolytic Condensation Pathways to Octa(3-aminopropyl)silsesquioxane

The formation of octa(3-aminopropyl)silsesquioxane (OAS), a well-defined polyhedral oligomeric silsesquioxane (POSS) with a cubic T8 cage structure (a core of Si₈O₁₂), is a primary example of the application of (3-aminopropyl)silanetriol chemistry. The silanetriol itself is a transient intermediate, typically generated in situ from the hydrolysis of a more stable precursor, such as (3-aminopropyl)triethoxysilane (APTES) or (3-aminopropyl)trimethoxysilane (APTMS).

Hydrolysis: The alkoxide groups (-OR) of the precursor rapidly hydrolyze in the presence of water to form the reactive (3-aminopropyl)silanetriol and alcohol as a byproduct. This step is often catalyzed by an acid.

Condensation: The newly formed silanetriol molecules then undergo intermolecular condensation. Silanol groups (-Si-OH) react with each other to form stable siloxane bonds (-Si-O-Si-), releasing water in the process.

The classic and most studied pathway involves the acid-catalyzed hydrolytic condensation of an aminopropyl-trialkoxysilane in a solvent like methanol. google.comnih.gov Early research by F. Feher demonstrated that using hydrochloric acid (HCl) as a catalyst could produce the octahydrochloride salt of OAS. blogspot.com However, this method is characterized by long reaction times, often spanning several weeks, and results in modest yields, typically around 30%. blogspot.comumich.edu The slow and complex nature of the reaction is due to the competing formation of various oligomeric and polymeric silsesquioxanes alongside the desired cubic T8 structure. The steric hindrance presented by the aminopropyl groups can also inhibit the formation of highly cross-linked structures. rsc.org

Controlled Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)

Control over the condensation process is critical to selectively synthesize the desired POSS architecture and maximize yield. Research has shown that the choice of acid catalyst is a determining factor in the efficiency and outcome of the synthesis. A significant advancement in the controlled synthesis of OAS involves the use of a superacid, such as trifluoromethanesulfonic acid (CF₃SO₃H), as the catalyst. blogspot.comrsc.org

This modern approach dramatically improves the synthesis by:

Increasing Yield: Yields for the cage-like octa(3-aminopropyl)silsesquioxane trifluoromethanesulfonate salt are reported to be around 90-93%. rsc.org

Reducing Reaction Time: The reaction time is significantly shortened from weeks to approximately 5-6 hours. rsc.org

The enhanced effectiveness is attributed to the lower pKa of the superacid catalyst, which more efficiently promotes the specific condensation pathway leading to the thermodynamically stable T8 cage structure. rsc.org While highly effective, this method can sometimes produce minor by-products, such as deca-substituted silsesquioxanes. blogspot.com Due to the strongly acidic conditions required for synthesis, the final product is an ammonium (B1175870) salt, with the primary amine groups on the cage periphery being protonated.

The following table summarizes and compares the different synthesis pathways for octa(3-aminopropyl)silsesquioxane.

ParameterClassic HCl-Catalyzed MethodModern Superacid-Catalyzed Method
Precursor(3-aminopropyl)triethoxysilane (APTES)(3-aminopropyl)trimethoxysilane (APTMS)
CatalystHydrochloric Acid (HCl)Trifluoromethanesulfonic Acid (CF₃SO₃H)
SolventMethanolMethanol
Typical Yield~30% blogspot.comumich.edu~93% rsc.org
Reaction TimeSeveral weeks blogspot.com5-6 hours rsc.org
Product FormOctahydrochloride saltTrifluoromethanesulfonate salt

Fabrication of Functional Hybrid Structures (e.g., Membranes, Coatings)

The well-defined structure of aminopropyl-functionalized POSS, derived from (3-aminopropyl)silanetriol, makes it an exceptional building block for creating advanced functional materials. The rigid inorganic core provides thermal and mechanical stability, while the reactive organic amine groups allow for covalent integration into polymer matrices or further functionalization.

Membranes:

Octa(aminopropyl) POSS is used as a multifunctional crosslinker to fabricate highly stable membranes for demanding applications like high-temperature gas separation. nih.gov In one application, octa(aminopropyl) POSS is reacted with hexachlorocyclotriphosphazene via interfacial polymerization on a ceramic support. nih.gov The resulting polyphosphazene network is highly crosslinked and thermally stable up to 340 °C. nih.gov The POSS cages serve as rigid nodes, enhancing the network's stability and creating molecular sieving properties. These membranes have demonstrated excellent performance in separating small gases at elevated temperatures, outperforming many conventional polymer-based membranes. nih.gov

The amine-functionalized POSS can also be incorporated into other membrane types, such as those based on graphene oxide, to improve their properties for water treatment applications. researchgate.net

The table below details the performance of a POSS-HCCP membrane in gas separation at high temperatures.

Gas PairPermselectivity at 250 °C
H₂/N₂40 nih.gov
H₂/CH₄31 nih.gov
H₂/CO₂7 nih.gov
CO₂/CH₄4 nih.gov

Data sourced from single gas permeation experiments at 250 °C. Permeances were on the order of 10⁻⁷ to 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹. nih.gov

Coatings:

(3-Aminopropyl)silanetriol and its derivatives, particularly aminopropylsilsesquioxane polymers, are used to fabricate functional coatings. These materials can form uniform, pinhole-free films. researchgate.net Due to the hydrophilic amine groups, these coatings exhibit high water uptake, making them highly effective as antifogging materials. researchgate.net For instance, a film of poly(3-(2-aminoethylaminopropyl)silsesquioxane) can absorb up to 42% of its weight in water, significantly more than conventional antifogging polymers, while also offering superior scratch resistance. researchgate.net

Incorporating aminopropyl-functionalized POSS into other polymer systems, such as polyurethanes or acrylics, can significantly enhance the properties of the resulting coatings. nih.govhybridplastics.com The inorganic silsesquioxane core improves thermal stability, hardness, and weatherability by reducing water sorption. hybridplastics.comhybridplastics.com These hybrid coatings find use in applications requiring durability, hydrophobicity, and scratch resistance. nih.govgelest.com

Advanced Synthetic Strategies and Chemical Derivatization

Grafting Polymerization Initiated or Facilitated by Amine Functionality

The primary amine group on the propyl chain of (3-Aminopropyl)silanetriol (B1200181) serves as a versatile site for initiating or facilitating grafting polymerization. This process allows for the covalent attachment of polymer chains to a surface that has been pre-functionalized with the silane (B1218182), thereby dramatically altering the surface properties.

The high reactivity of the primary amine groups makes them excellent candidates for initiating polymerization of various monomers. researchgate.net This strategy is widely employed to create surfaces with tailored functionalities, such as improved biocompatibility or enhanced chemical adhesion. researchgate.net For instance, surfaces rich in these amine groups are known to be effective for immobilizing bioactive molecules. researchgate.net

The process of grafting can be carried out using different methods, including in an acid-aqueous solution or an anhydrous solution, to create a stable and homogeneous monolayer of the silane on a substrate like silica (B1680970). researchgate.net The use of non-polar organic solvents during surface modification with aminosilanes like (3-Aminopropyl)triethoxysilane (a precursor to the hydrate (B1144303) form) can lead to the formation of stable, covalently bonded surface layers. researchgate.net

Cross-linking Reactions Involving the Amine Group

The amine functionality of (3-Aminopropyl)silanetriol readily participates in cross-linking reactions, which are crucial for forming robust, three-dimensional networks. This network formation enhances the mechanical and chemical stability of the resulting material.

A prominent example of cross-linking involves the reaction of the amine group with bifunctional agents like glutaraldehyde (B144438). nih.gov Glutaraldehyde's two aldehyde groups can react with the amine groups of (3-Aminopropyl)silanetriol, leading to the formation of a more complex and cross-linked three-dimensional network than what is achieved with the silane alone. nih.gov This reaction is often visually indicated by a color change, progressing from opaque white to pink and then to red as the degree of cross-linking increases. nih.gov

While traditionally used to immobilize biomolecules onto silanized surfaces, glutaraldehyde can also act as an additional cross-linking agent within the silane network itself. nih.gov The aldehyde groups readily form linkages with the amine groups of the silane. nih.gov

The reaction between the amine groups of (3-Aminopropyl)silanetriol and cross-linking agents like glutaraldehyde results in the formation of stable amine linkages. nih.gov It is commonly assumed that this reaction involves the formation of Schiff bases between the carbonyl groups of glutaraldehyde and the amino groups on the protein or silane surface. nih.gov However, the exceptional stability of these linkages under various pH and temperature conditions suggests that the mechanism may be more complex than a simple Schiff base formation. mdpi.com Alternative mechanisms proposed include a Michael-type addition. mdpi.com

This cross-linking process leads to a densification of the polymer network, which can significantly improve the material's properties. For example, incorporating glutaraldehyde into a (3-Aminopropyl)triethoxysilane-based coating has been shown to increase its hydrophobicity and adhesion without compromising the integrity of the silane network. nih.gov The control over the cross-linking process can be managed by adjusting factors such as the concentration of the aldehyde and the ratio of glutaraldehyde to the amine. researchgate.net

Table 1: Effect of Glutaraldehyde on (3-Aminopropyl)silanetriol-based Coatings

PropertyObservation with Increased Glutaraldehyde ContentCitation
Cross-linking Reaction Starts sooner nih.gov
Color Change Progresses from opaque white to pink to red nih.gov
Hydrophobicity Increased nih.gov
Adhesion Increased nih.gov

Chemical Modification of the Amine Group for Specific Reactivity

The amine group of (3-Aminopropyl)silanetriol is a key functional handle that can be chemically modified to introduce a wide array of specific reactivities, enabling the conjugation of various chemical moieties and the development of novel functional materials.

The primary amine group is readily derivatized to facilitate the covalent attachment of other molecules. This is a cornerstone of its use as a coupling agent. researchgate.net For instance, the amine can be reacted to form stable amide bonds. cd-bioparticles.com This strategy is extensively used in biomedical and biotechnological applications to immobilize proteins, enzymes, and other bioactive molecules onto surfaces. researchgate.netmdpi.com

The chemical modification can be tailored for specific applications. For example, the amine groups on a surface can be reacted with molecules containing carboxyl groups using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride)/N-hydroxy-succinimide (EDC/NHS) to form stable amide linkages. cd-bioparticles.com This allows for the precise and stable attachment of desired chemical entities.

The chemical modification of the amine group can also be a pathway to creating novel functional monomers and precursors for polymer synthesis. By reacting the amine with other functional molecules, new monomers with tailored properties can be synthesized. While specific examples starting directly from (3-Aminopropyl)silanetriol hydrate are not extensively detailed in the provided context, the principle is well-established in polymer chemistry. For instance, novel functional monomers with specific adhesive or hydrophobic properties have been developed for applications like dental bonding agents. nih.gov The versatility of the amine group allows for its incorporation into a variety of polymerizable structures, opening avenues for the design of new materials with advanced functionalities.

Self-Assembly Principles and Controlled Morphogenesis

The molecular structure of (3-Aminopropyl)silanetriol, featuring a hydrophilic silanetriol head and a functional aminopropyl tail, provides the basis for its spontaneous organization into ordered structures. This self-assembly is governed by a delicate interplay of intermolecular and surface interactions, leading to the formation of well-defined architectures. The process is primarily driven by the tendency of the silanetriol groups to form strong, covalent siloxane bonds (Si-O-Si) with suitable substrates and with each other, while the aminopropyl chains engage in weaker intermolecular forces, such as hydrogen bonding and van der Waals interactions. This dual functionality allows for precise control over the resulting material's morphology and surface properties.

The initial and crucial step in the self-assembly of (3-Aminopropyl)silanetriol is the hydrolysis of its precursor, typically an alkoxysilane like (3-aminopropyl)triethoxysilane (APTES) or (3-aminopropyl)trimethoxysilane (APTMS), to form the reactive silanetriol. The condensation of these silanetriol molecules, both with surface hydroxyl groups and with each other, leads to the growth of a polysiloxane network. gelest.com The conditions of this process, including solvent, temperature, and pH, significantly influence the kinetics of hydrolysis and condensation, thereby affecting the structure and order of the assembled film.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously as a single layer of molecules on a substrate. gelest.com (3-Aminopropyl)silanetriol and its precursors are widely utilized for creating amine-terminated SAMs on various hydroxylated surfaces, such as silicon dioxide (SiO2), glass, and metal oxides. nih.govresearchgate.net The formation process involves the chemisorption of the silanetriol head group onto the substrate, creating strong covalent Si-O-Substrate bonds. gelest.com

The primary steps in the formation of a (3-Aminopropyl)silanetriol SAM are:

Hydrolysis: The alkoxysilane precursors hydrolyze in the presence of trace amounts of water to form (3-Aminopropyl)silanetriol.

Physisorption: The resulting silanetriol molecules initially physisorb (hydrogen bond) to the hydroxyl groups present on the substrate surface.

Chemisorption (Grafting): A condensation reaction occurs between the silanetriol groups and the surface hydroxyls, forming stable, covalent Si-O-Substrate linkages.

Lateral Cross-linking: Adjacent silanetriol molecules on the surface can undergo further condensation reactions with each other, forming a cross-linked siloxane (Si-O-Si) network that enhances the stability and integrity of the monolayer. researchgate.net

The density and orientation of the molecules within the SAM are influenced by factors such as the concentration of the silane solution, the reaction time, the nature of the solvent, and the cleanliness and hydroxylation state of the substrate. nih.gov While ideal SAMs consist of a single, well-ordered molecular layer, the trifunctional nature of (3-Aminopropyl)silanetriol can sometimes lead to the formation of disordered multilayers or aggregates, especially in the presence of excess water. researchgate.net

The amine-terminated surface created by the SAM provides a versatile platform for the subsequent covalent attachment of a wide range of molecules, including dyes, biomolecules, and nanoparticles. researchgate.net

ParameterInfluence on SAM FormationResearch Findings
Precursor Concentration Affects the rate of assembly and surface coverage.The properties of SAMs can be controlled by adjusting the concentration of the silane solution. nih.gov
Immersion Time Determines the extent of surface reaction and ordering.Accurate control over SAM properties is achieved by varying the immersion time of the substrate. nih.gov
Solvent Influences precursor hydrolysis and solubility.APTMS SAMs are commonly prepared from various solvents, including water, ethanol, and toluene (B28343). researchgate.net
Substrate The density of surface hydroxyl groups is critical for grafting.Silanes with three hydrolyzable groups, like the precursor to (3-Aminopropyl)silanetriol, form bonds with the substrate and with each other. gelest.com

Directed Assembly in Nanostructured Material Fabrication

The principles of self-assembly can be guided to fabricate complex and functional nanostructured materials. This "directed assembly" leverages the inherent chemical affinities of molecules like (3-Aminopropyl)silanetriol in combination with external control, such as pre-patterned substrates or controlled reaction conditions, to build hierarchical structures. digitellinc.com

(3-Aminopropyl)silanetriol SAMs are instrumental in the directed assembly of nanomaterials. By creating chemically active patterns on a surface using techniques like microcontact printing or lithography, the SAMs can act as templates, directing the selective deposition or growth of other materials. harvard.edu For example, a surface patterned with regions of (3-Aminopropyl)silanetriol SAMs can direct the assembly of nanoparticles, nanowires, or biological macromolecules onto the amine-functionalized areas.

A key application of directed assembly involving (3-Aminopropyl)silanetriol is in the layer-by-layer (LbL) fabrication of multilayer thin films. In this technique, a substrate is alternately exposed to solutions of positively and negatively charged species. A (3-Aminopropyl)silanetriol SAM can provide the initial positively charged surface (due to protonation of the amine groups), onto which a layer of anionic polymers or nanoparticles can be adsorbed. This process can be repeated to build up complex, multifunctional coatings with nanoscale precision. Research has demonstrated the deposition of multilayers of (3-aminopropyl)trimethoxysilane (APTMS), the precursor to the title compound, through a layer-by-layer self-assembly process. researchgate.net

Furthermore, the functional amine group of the assembled silane can direct the synthesis and morphology of nanocrystals grown from the surface. The coordination of the amine to metal precursors can influence the nucleation and growth kinetics, allowing for the fabrication of nanostructures with controlled size and shape. youtube.com

TechniqueDescriptionRole of (3-Aminopropyl)silanetriol
Microcontact Printing An elastomeric stamp is used to "ink" a patterned monolayer of molecules onto a substrate. harvard.eduThe "ink" can be a precursor to (3-Aminopropyl)silanetriol, creating a patterned amine-functionalized surface for directed assembly.
Layer-by-Layer (LbL) Assembly Multilayer films are constructed by the sequential adsorption of materials with complementary interactions (e.g., electrostatic).Provides the initial reactive or charged layer to initiate the LbL process. researchgate.net
Template-Assisted Synthesis A pre-existing nanostructured template is functionalized to guide the formation of a new material.The silane can functionalize the interior surfaces of porous templates, directing the growth of materials within the pores.
Surface-Initiated Growth Nanocrystals or polymers are grown directly from a functionalized surface.The amine groups can act as anchoring sites or catalysts for initiating and controlling the growth of nanostructures. researchgate.netyoutube.com

Theoretical and Computational Investigations of 3 Aminopropyl Silanetriol Hydrate Systems

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are instrumental in dissecting the intrinsic properties of (3-Aminopropyl)silanetriol (B1200181), offering a detailed view of its electronic structure and the energetics of its chemical transformations.

Electronic Structure Analysis of Silanol (B1196071) and Amine Reactive Sites

(3-Aminopropyl)silanetriol is a bifunctional molecule, featuring a primary aminopropyl group and three silanol groups attached to the silicon atom. smolecule.com This dual reactivity is the cornerstone of its utility as a coupling agent. The silanol groups are poised for covalent bonding with inorganic surfaces rich in hydroxyl groups, such as silica (B1680970) and metal oxides. Concurrently, the aminopropyl group provides a reactive handle for attachment to organic polymers and biomolecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic properties of these reactive sites. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the nucleophilic and electrophilic centers of the molecule. The nitrogen atom of the amine group, with its lone pair of electrons, typically characterizes the Highest Occupied Molecular Orbital (HOMO), indicating its nucleophilic nature and propensity to react with electrophiles. Conversely, the silicon atom and the protons of the silanol groups can be part of the Lowest Unoccupied Molecular Orbital (LUMO), highlighting their electrophilic character and susceptibility to nucleophilic attack.

The charge distribution within the molecule, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further quantifies the reactivity. These analyses typically show a partial negative charge on the nitrogen atom and partial positive charges on the silicon atom and the hydrogen atoms of the silanol groups, confirming their respective nucleophilic and electrophilic nature. This charge separation is fundamental to the molecule's ability to interact with and bind to diverse substrates.

Elucidation of Reaction Pathways for Hydrolysis and Condensation

The formation of (3-Aminopropyl)silanetriol itself is a result of the hydrolysis of its precursor, (3-aminopropyl)triethoxysilane (APTES). Computational studies can model the step-by-step mechanism of this hydrolysis reaction, where the ethoxy groups are sequentially replaced by hydroxyl groups. researchgate.net These calculations can determine the activation energies for each step, providing insights into the reaction kinetics. The hydrolysis process is often catalyzed by acids or bases, and computational models can explore the role of these catalysts in lowering the energy barriers of the reaction.

Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process is fundamental to the formation of polysiloxane networks and the grafting of APST onto surfaces. Computational modeling can elucidate the pathways for both self-condensation (reaction between two APST molecules) and cross-condensation (reaction with surface hydroxyl groups). These models can predict the relative stability of different condensation products, such as linear chains, cyclic structures, and cross-linked networks. researchgate.net Studies have shown that the steric hindrance of the aminopropyl group can influence the extent of cross-linking. researchgate.net

The reaction conditions, such as pH and solvent, play a crucial role in both hydrolysis and condensation. csic.es Quantum chemical calculations can incorporate the effects of the solvent, either implicitly through continuum solvation models or explicitly by including solvent molecules in the calculation, to provide a more realistic description of the reaction energetics.

Below is a table summarizing the key reactive sites and their properties derived from typical quantum chemical calculations.

Reactive SiteTypeKey Electronic FeaturePredicted Reactivity
Amine Group (-NH2) NucleophilicHigh electron density on the nitrogen atom (lone pair)Reacts with electrophiles (e.g., protons, carbonyl groups)
Silanol Group (-Si(OH)3) Electrophilic/ NucleophilicElectrophilic silicon atom, acidic protons, nucleophilic oxygen atomsCondensation reactions (Si-O-Si bond formation), hydrogen bonding

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of (3-Aminopropyl)silanetriol at interfaces over time. researchgate.netnih.gov These simulations can model systems containing a large number of atoms, offering insights into processes such as adsorption, self-assembly, and polymerization that are not accessible through static quantum chemical calculations.

Modeling Adsorption Behavior on Inorganic Substrates

MD simulations are widely used to model the adsorption of silane (B1218182) molecules onto various inorganic substrates, such as silica, titania, and mica. nih.gov In these simulations, a model of the substrate surface is constructed, and APST molecules are placed in the simulation box along with a solvent (typically water). The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By running the simulation, one can observe the spontaneous adsorption of APST molecules onto the substrate surface. The simulations can reveal the preferred orientation of the adsorbed molecules, the nature of the interactions (e.g., hydrogen bonding, covalent bonding), and the structure of the adsorbed layer. For instance, simulations can show how the silanol groups of APST form hydrogen bonds with the hydroxyl groups on a silica surface, which is the initial step before the formation of covalent Si-O-Si bonds. researchgate.net The aminopropyl groups may also interact with the surface or extend into the solvent, depending on the surface chemistry and the pH of the solution. researchgate.net

These simulations can also be used to calculate important thermodynamic quantities, such as the free energy of adsorption, which quantifies the strength of the interaction between the silane and the substrate. By varying the simulation conditions, such as temperature, pH, and surface coverage, one can study their effect on the adsorption process.

Simulation of Polymerization and Network Formation Dynamics

Following adsorption, the silanol groups of (3-Aminopropyl)silanetriol can undergo condensation reactions to form a polymeric network on the substrate surface. MD simulations can be used to study the dynamics of this polymerization process. researchgate.net By employing reactive force fields or multi-scale modeling techniques, it is possible to simulate the formation of Si-O-Si bonds and the growth of the polysiloxane network.

These simulations can provide valuable information about the structure and properties of the resulting film. For example, they can predict the degree of cross-linking, the thickness of the film, and the distribution of functional groups (i.e., the amine groups) within the film. The simulations can also shed light on how the polymerization process is influenced by factors such as the concentration of silane, the reaction time, and the presence of catalysts.

The data table below illustrates the type of information that can be extracted from MD simulations of APST on a silica surface.

Simulation ParameterObservableTypical Finding
Adsorption Energy Strength of interaction between APST and silicaFavorable adsorption, driven by hydrogen bonding and subsequent covalent bond formation.
Orientation of Adsorbed APST Angle of the aminopropyl chain relative to the surfaceVaries with surface coverage and pH; can be either extended or lying flat.
Degree of Condensation Number of Si-O-Si bonds formed per moleculeIncreases with reaction time and temperature, leading to a cross-linked network.
Film Thickness Height of the deposited silane layerCan be controlled by deposition conditions, typically forming a monolayer or a thin multilayer.

Structure-Reactivity Relationships Derived from Computational Models

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships for (3-Aminopropyl)silanetriol and related silane coupling agents. These relationships are crucial for the rational design of new silanes with tailored properties for specific applications.

For example, computational models can be used to systematically study how modifications to the chemical structure of the silane affect its reactivity and adsorption behavior. One could investigate the effect of changing the length of the alkyl chain, replacing the amine group with other functional groups, or altering the number of hydrolyzable groups on the silicon atom.

The computational results can then be used to predict the performance of these modified silanes as coupling agents, adhesion promoters, or surface modifiers. For instance, a longer alkyl chain might lead to a more hydrophobic surface, while a different functional group could be used to selectively bind to a specific type of polymer. These predictions can guide experimental work and accelerate the discovery of new and improved materials.

Emerging Research Directions and Future Perspectives

Integration with Additive Manufacturing and Advanced Fabrication Techniques

Additive manufacturing (AM), or 3D printing, is revolutionizing the fabrication of complex, multi-material structures. A key challenge in printing composite materials is ensuring strong adhesion between the reinforcing fillers (e.g., glass or carbon fibers) and the polymer matrix. (3-Aminopropyl)silanetriol (B1200181), often generated in situ from the hydrolysis of its precursor (3-aminopropyl)triethoxysilane (APTES), is emerging as a crucial surface modification agent in this domain.

Researchers are exploring the use of APST to functionalize fillers and reinforcing fibers. This treatment creates a chemically reactive surface on the inorganic components that can covalently bond with the polymer matrix during the printing process. This enhanced interfacial bonding is critical for transferring load from the matrix to the reinforcement, significantly improving the mechanical properties of the 3D-printed part, such as tensile and flexural strength. cfsilicones.comresearchgate.net The process allows for the creation of lightweight, high-strength components with complex geometries, which is of particular interest to the aerospace and automotive industries. youtube.com

Future research is focused on optimizing the silanization process for various filler and polymer combinations used in different AM technologies, such as Fused Deposition Modeling (FDM) and Stereolithography (SLA). The goal is to develop standardized protocols for creating high-performance, 3D-printed composites with tailored properties. youtube.comyoutube.com The integration of APST in AM is a step towards fabricating functional composites that are not just structural but can also incorporate other properties. youtube.com

Table 1: Impact of Aminosilane (B1250345) Treatment on 3D-Printed Composites

PropertyObservationImplication
Interfacial Adhesion Improved bonding between inorganic fillers/fibers and polymer matrix.Enhanced load transfer and mechanical performance.
Mechanical Strength Increased tensile, flexural, and impact strength of the composite. cfsilicones.comProduction of more durable and reliable 3D-printed parts. youtube.com
Design Flexibility Enables the use of continuous fiber reinforcement in complex geometries. youtube.comFabrication of optimized, lightweight structures previously unattainable.
Process Integration Can be incorporated as a sizing treatment for fibers or an additive to the matrix. researchgate.netVersatile application within existing additive manufacturing workflows.

Exploration of Novel Catalytic Applications in Organic and Inorganic Synthesis

While widely recognized as a coupling agent, the catalytic potential of (3-Aminopropyl)silanetriol is a growing area of investigation. The research is proceeding in two main directions: APST as a support for catalytic species and APST as a catalyst itself.

The primary application is in the heterogenization of homogeneous catalysts. By grafting APST onto solid supports like silica (B1680970), a surface rich in primary amine groups is created. These amine groups serve as anchor points to immobilize a wide range of catalytically active molecules, from organic catalysts like proline to transition metal complexes. rsc.orgmdpi.com This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for recycling. princeton.eduresearchgate.net

More recent studies have begun to explore the intrinsic catalytic activity of the aminopropyl group. For instance, research on APS-functionalized silica nanoparticles has revealed that the amine group can catalyze the hydrolysis of nearby siloxane bonds. rsc.orgrsc.org This suggests potential applications in designing self-degrading silica-based systems. Further research is needed to explore the full scope of reactions that can be catalyzed by the amine functionality of APST, potentially leading to novel, metal-free catalytic systems for specific organic transformations. mdpi.com

Table 2: Catalytic Applications Involving Aminosilanes

Application AreaRole of (3-Aminopropyl)silanetriolExample ReactionResearch Goal
Heterogeneous Catalysis Solid support for catalyst immobilization. mdpi.comAsymmetric aldol (B89426) reaction using supported proline. rsc.orgCatalyst recyclability and process simplification.
Organic Synthesis Anchoring site for metal complexes.Palladium-catalyzed cross-coupling reactions. mdpi.comPreventing metal leaching and improving catalyst stability.
Inorganic Synthesis Potential intrinsic catalyst.Hydrolysis of siloxane bonds in silica nanoparticles. rsc.orgrsc.orgCreating controlled-degradation materials.
Green Chemistry Enabling metal-free catalytic systems.Amine-catalyzed condensation reactions.Developing more sustainable chemical processes.

Bio-Inspired Materials Design and Soft Matter Integration

Nature provides a masterclass in creating robust, lightweight, and functional materials from a limited set of building blocks, often by combining organic and inorganic components in hierarchical structures. researchgate.netnih.gov (3-Aminopropyl)silanetriol is a key molecule for mimicking these natural designs due to its ability to form strong bonds with both inorganic surfaces (e.g., silica, hydroxyapatite) and organic polymers (e.g., gelatin, chitosan). nih.govresearchgate.net

Researchers are using APST to create bio-inspired composites that replicate the structure and properties of natural materials like bone and nacre. researchgate.net For example, in bone tissue engineering, APST can act as a molecular binder between hydroxyapatite (B223615) nanocrystals (the inorganic "brick") and a gelatin or collagen matrix (the organic "mortar"). nih.govresearchgate.net This enhances the mechanical strength and biocompatibility of the resulting scaffold, promoting cell adhesion and tissue regeneration. nih.gov

In the realm of soft matter, APST is used to create and modify hydrogels. Its silanol (B1196071) groups can participate in the formation of a cross-linked silica network, while the aminopropyl groups can interact with or be integrated into polymer chains. This allows for the development of organic-inorganic hybrid hydrogels with tunable mechanical properties, high water content, and improved stability, making them suitable for applications in tissue engineering and drug delivery. nih.gov The ongoing exploration in this field aims to create increasingly complex and functional materials that closely emulate the sophistication of biological systems. youtube.comyoutube.com

Development of Stimuli-Responsive and Adaptive Materials Systems

Stimuli-responsive, or "smart," materials that change their properties in response to external triggers like pH, temperature, or light are at the forefront of materials innovation. nih.govmdpi.com The primary amine group of (3-Aminopropyl)silanetriol makes it an excellent candidate for imparting pH-responsiveness to material systems. mdpi.com

The amine group has a specific pKa value and can be protonated (NH3+) in acidic environments and deprotonated (NH2) in basic environments. mdpi.com When APST is incorporated into a polymer network, such as a hydrogel, this change in charge state can induce significant structural and property changes. For example, in an acidic medium, the repulsion between positively charged protonated amine groups can cause the hydrogel network to swell, while in a basic medium, the network may contract. mdpi.com

This principle is being harnessed to develop smart drug delivery systems. A hydrogel loaded with a therapeutic agent can be designed to remain stable at physiological pH (around 7.4) but to swell and release its payload in the acidic microenvironment of a tumor or an inflamed tissue. researchgate.net Research is also focused on creating adaptive surfaces where changes in pH can alter surface chemistry, switching it from hydrophobic to hydrophilic or controlling the adhesion of cells and proteins. nih.govnih.gov

Multiscale Modeling and Experimental Synergies in Aminosilane Research

To accelerate the design of new materials based on (3-Aminopropyl)silanetriol, researchers are increasingly combining experimental work with computational modeling across multiple scales. youtube.com This synergistic approach allows for a deeper understanding of how molecular-level interactions influence macroscopic material properties.

At the quantum and atomistic levels, modeling techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to study the hydrolysis and condensation reactions of APST, its interaction with inorganic surfaces, and the conformational behavior of the aminopropyl chain. youtube.com These simulations provide fundamental insights into bond formation, interfacial energy, and the local chemical environment.

At a larger scale, coarse-grained simulations and Finite Element Analysis (FEA) can model the collective behavior of APST-modified components within a composite material or hydrogel network. researchgate.net These models can predict mechanical properties, stress distribution, and the dynamic response of the material under various conditions. researchgate.net

By validating computational predictions with targeted experiments (e.g., spectroscopy, microscopy, mechanical testing), researchers can refine their models and establish robust structure-property relationships. This iterative cycle of simulation and experimentation is crucial for rationally designing advanced materials with optimized performance, reducing the time and cost associated with traditional trial-and-error approaches. youtube.com

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